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Picolinic acid t-butylamide

Catalog No.
S8899833
CAS No.
71653-50-4
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
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Picolinic acid t-butylamide

CAS Number

71653-50-4

Product Name

Picolinic acid t-butylamide

IUPAC Name

N-tert-butylpyridine-2-carboxamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13)

InChI Key

IDSCGIREUASONG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=N1

Retrosynthetic Analysis of Picolinamide Scaffolds

Retrosynthetic dissection of picolinic acid t-butylamide derivatives reveals two primary precursors: picolinic acid (pyridine-2-carboxylic acid) and t-butylamine. The amide bond formation between these components can be achieved through classical coupling reagents or transition metal catalysis. A critical intermediate identified in patent literature is 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, which undergoes bromine displacement with amines to yield substituted picolinamides. Alternative routes involve the use of picolinoyl chloride intermediates, generated via thionyl chloride activation, followed by nucleophilic substitution with t-butylamine.

Key challenges in retrosynthesis include avoiding ring chlorination during acid chloride formation and ensuring regioselectivity in metallation steps. For example, the use of TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) enables directed ortho-metallation of picolinic acid esters, facilitating the introduction of electrophiles at specific positions. This approach minimizes side reactions and enhances yield in multi-step syntheses.

Transition Metal-Catalyzed Amidation Strategies

Transition metal catalysts, particularly copper and palladium, have revolutionized amide bond formation. Copper(II) sulfate pentahydrate, in combination with aqueous ammonia, enables efficient displacement of bromine in picolinic acid derivatives to form primary amides. For instance, 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid reacts with ammonia under 7 bar pressure at 100°C to yield 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid, a precursor to t-butylamide derivatives.

Palladium-catalyzed carbonylation represents another robust method. As highlighted in a review on metal-catalyzed amidation, carbon monoxide mediates the coupling of aryl halides with amines, producing amides in high yields. Applying this to picolinic acid systems, methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate could react with t-butylamine under CO atmosphere, though this remains underexplored in existing literature.

Table 1: Comparative Analysis of Metal-Catalyzed Amidation Conditions

SubstrateCatalystConditionsYield (%)Reference
3-Bromo-picolinic acidCuSO₄·5H₂ONH₃, 100°C, 7 bar78
Aryl bromidePd(OAc)₂, XantphosCO, 80°C, 24 h92
Picolinoyl chlorideNone (thermal coupling)t-BuNH₂, DCM, 0°C to RT65

Solid-Phase Synthesis Approaches for Structural Diversification

Solid-phase synthesis offers advantages in parallel synthesis and purification. A protocol adapted from pyridine-2,6-dicarboxylic acid amidation involves immobilizing picolinic acid on Wang resin, followed by sequential coupling with t-butylamine using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (diisopropylethylamine). This method, while not yet applied to t-butylamide derivatives specifically, achieves 85–90% purity for analogous picolinamides after cleavage.

Critical parameters include solvent choice (e.g., dichloromethane or THF) and the use of coupling agents. For instance, EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) systems in DCM yield bis-amides from pyridine-2,6-dicarboxylic acid, suggesting adaptability for t-butylamide synthesis.

Biocatalytic Routes for Enantioselective Amide Bond Formation

Biocatalytic methods using lipases or amidases remain underexplored for picolinic acid t-butylamides. However, protease-catalyzed kinetic resolution could theoretically separate enantiomers of chiral picolinamides. For example, Candida antarctica lipase B (CAL-B) has been used to acylate amines in organic media, though substrate specificity for pyridine-containing amides requires further study.

Emerging techniques include engineered transaminases for asymmetric synthesis. While no direct examples exist for t-butylamides, the structural similarity to N-alkyl-N-phenylpicolinamides suggests potential applicability of biocatalytic frameworks reported for related compounds.

Picolinic acid t-butylamide represents a sophisticated ligand architecture designed for transition metal complexation, leveraging the inherent chelating properties of the picolinate framework while incorporating a sterically demanding t-butyl substituent [1]. The compound's structural configuration comprises a pyridine ring substituted at the 2-position by a carboxamide group, which is further functionalized with a tert-butyl moiety via a hydroxyalkyl chain [1]. This molecular arrangement provides multiple coordination sites for metal binding, establishing picolinic acid t-butylamide as a versatile multidentate ligand.

The picolinate core in picolinic acid t-butylamide functions as a bidentate chelating agent through its nitrogen and oxygen donor atoms [2]. Picolinic acid derivatives are recognized as effective chelating agents for various metal ions including chromium, zinc, manganese, copper, iron, and molybdenum [2]. The bidentate coordination mode creates a stable five-membered chelate ring upon metal complexation, which significantly enhances the thermodynamic stability of the resulting complexes [3] [2].

Table 1: Coordination Properties of Picolinate Ligands

Metal IonCoordination ModeStability Constant (log K)Coordination NumberRef
Ga(III)Bidentate N,O21.326 [3]
Cu(II)Bidentate N,O23.20-25.176 [4] [5]
Mn(II)Bidentate N,O17.40-17.467 [4]
Zn(II)Bidentate N,OVariable6 [4]
Y(III)Bidentate N,O23.07-23.369 [6]

The incorporation of the t-butylamide functionality introduces several unique characteristics to the ligand architecture. The tert-butyl group's steric bulk prevents undesired side reactions by shielding the metal center in coordination complexes [1]. This shielding effect has been validated through computational studies comparing tert-butyl with smaller alkyl substituents, demonstrating enhanced selectivity and stability in metal-catalyzed processes [1].

Stability considerations reveal that picolinic acid t-butylamide exhibits remarkable stability under ambient conditions [1]. The hydrochloride salt of its precursor remains intact after one week exposed to air and moisture, contrasting with earlier intermediates that were prone to hydrolysis under acidic conditions [1]. This enhanced stability is attributed to the electronic properties of the pyridine ring combined with the protective effect of the bulky t-butyl substituent.

The ligand's coordination behavior can be tuned through systematic structural modifications. Studies on related picolinate systems demonstrate that the nature and number of picolinate arms significantly influence complex stability and coordination geometry [3] [4]. For instance, tripodal picolinate ligands form octahedral complexes with gallium(III), achieving complete coordination without water molecules [3], while cyclen-based dipicolinate ligands exhibit coordination numbers ranging from six to nine depending on the metal ion size [4] [5].

Synthetic accessibility represents another key advantage of picolinic acid t-butylamide architectures. The ligand serves as a precursor to chiral oxazoline derivatives, enabling enantioselective carbon-hydrogen functionalization with enantiomeric excesses exceeding 90 percent [1]. This synthetic versatility expands the applicability of picolinic acid t-butylamide beyond simple coordination chemistry to include asymmetric catalysis and stereoselective transformations.

Supramolecular Self-Assembly Paradigms

Picolinic acid t-butylamide participates in sophisticated supramolecular self-assembly processes driven by multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. These interactions collectively govern the formation of extended network structures with defined topologies and properties [7] [8].

The fundamental building blocks for supramolecular assembly involve the coordination complexes of picolinic acid t-butylamide with various metal centers. These monomeric units subsequently organize through secondary interactions to generate higher-order architectures [9] [8]. The picolinate functionality provides both coordination sites and hydrogen bonding acceptors, while the amide group contributes additional hydrogen bonding donors and acceptors [7].

Crystal packing studies of picolinate-based systems reveal preferential formation of layered structures through hydrogen bonding networks [9] [10]. In copper(II) picolinate complexes with dicarboxylic acids, supramolecular associations of monomeric complex units lead to layer formation through hydrogen bonding interactions [9]. The malonic acid molecules act as pillars between successive layers, creating three-dimensional networks where all available hydrogen bond donors and acceptors engage in fully supramolecular assemblies [9].

Table 2: Supramolecular Assembly Motifs in Picolinate Systems

Assembly TypeStructural MotifDimensionalityKey InteractionsReference
Layered NetworksR²₄(8) rings2D → 3DO-H···O, N-H···O [9]
Coordination PolymersChain structures1DMetal-ligand bonds [8] [11]
Interpenetrated FrameworksHerringbone3Dπ-π stacking [11]
Hydrogen-bonded AssembliesLadder motifs1D → 3DMultiple H-bonds [12]

The systematic variation in framework dimensionality can be achieved through ligand design and metal ion selection [11]. Studies on gadolinium(III) coordination polymers with picolinate derivatives demonstrate that structural modifications to the ligand backbone directly influence the resulting assembly architecture [11]. Picolinate N-oxide ligands with different substitution patterns produce one-dimensional chains, two-dimensional layers, or three-dimensional interpenetrated frameworks [11].

Hydrogen bonding patterns play a crucial role in determining the final supramolecular architecture [12]. In picolinate-containing systems, both heteromeric and homomeric hydrogen bonds contribute to assembly stability [12]. The carboxylic acid groups of picolinate can engage in classical O-H···O hydrogen bonds, while the pyridine nitrogen atoms participate in N-H···O interactions with protonated species [12].

The incorporation of guest molecules significantly influences the self-assembly process. Water molecules and other small guests can occupy specific sites within the supramolecular network, stabilizing particular structural motifs [9] [10]. These guest-host interactions can be exploited to create responsive materials that undergo structural changes upon guest removal or exchange.

Temperature-dependent behavior reveals dynamic aspects of picolinate supramolecular assemblies [13]. Variable temperature nuclear magnetic resonance experiments demonstrate amide bond isomerization in solution, indicating conformational flexibility that can influence assembly processes [7]. This dynamic behavior enables adaptive responses to environmental changes and facilitates self-healing properties in certain systems.

The role of counterions and auxiliary ligands in directing assembly patterns cannot be understated [8]. The presence of additional coordinating species can compete with picolinate binding sites, leading to alternative assembly pathways and different structural outcomes [8]. This provides opportunities for fine-tuning the supramolecular architecture through careful selection of reaction conditions and components.

Metal-organic hybrid assemblies represent a particularly interesting class of supramolecular systems incorporating picolinic acid t-butylamide derivatives [10]. These assemblies combine the structural directing effects of metal coordination with the versatility of hydrogen bonding networks, enabling the formation of complex three-dimensional architectures with potential applications in gas storage, separation, and catalysis.

Catalytically Active Metal-Organic Frameworks

Picolinic acid t-butylamide derivatives serve as essential building blocks for the construction of catalytically active metal-organic frameworks (MOFs), where the picolinate functionality acts as both a structural linker and a source of catalytic activity [14] [15]. These frameworks leverage the strong coordination bonds formed between picolinate ligands and metal nodes to create robust, porous materials with well-defined catalytic sites.

The design of picolinate-based MOFs follows established principles of reticular chemistry, where the geometry and connectivity of the picolinate linker determine the resulting framework topology [15] [16]. The bidentate nature of picolinate coordination enables the formation of various structural motifs, from simple paddle-wheel units to complex polynuclear clusters [14]. A representative example is the heterometallic nickel(II)/potassium(I) MOF with rare rna topology, synthesized through treatment of nickel(II) acetate with picolinic acid and potassium thiocyanate [14].

Table 3: Catalytically Active Picolinate-Based MOFs

MOF SystemMetal NodesTopologyCatalytic ApplicationActivityReference
[Ni(μ₃-pic)₂K(μ-SCN)]ₙNi(II)/K(I)rnaPhotocatalytic dye degradation94% efficiency [14]
FeMn@R@HFe(III)/Mn(II)Rod-typePyroptosis/immunotherapyROS generation [17]
HKUST-1 modifiedCu(II)tboHydrogenationRoom temperature [18]
PCN-822(Hf)Hf(IV)ftw-aPhotocatalytic oxidationVisible light [16]

The structural features of picolinate-based MOFs directly influence their catalytic properties [15] [18]. Open metal sites, created through the coordination of picolinate ligands, serve as Lewis acidic catalytic centers [19]. These unsaturated metal centers can activate coordinated organic substrates for subsequent transformations, as demonstrated in cyanosilylation reactions where the Lewis acidic character enhances substrate electrophilicity [19].

Gas-flow activation techniques have emerged as a crucial method for enhancing the catalytic activity of picolinate-containing MOFs [18]. This approach uses inert gases such as nitrogen and argon to remove coordinating solvent molecules at low temperatures, thereby exposing open metal sites while maintaining structural integrity [18]. The dynamic coordination bonding characteristic of picolinate systems facilitates this activation through transient dissociation-association processes [18].

Photocatalytic applications represent a particularly promising area for picolinate-based MOFs [14] [16]. The incorporation of visible-light responsive chromophores within the framework structure enables efficient generation of reactive oxygen species under mild conditions [16]. Hafnium-based MOFs constructed from pyrene-based ligands with picolinate functionality demonstrate broad-band absorption and can promote oxidation reactions through synergistic photoinduced energy and charge transfer mechanisms [16].

The heterogeneous nature of MOF catalysts provides significant advantages in terms of recyclability and separation [14] [18]. Studies on picolinate-based MOFs demonstrate maintained catalytic activity over multiple reaction cycles without significant loss of performance [14]. The crystalline nature of these materials enables detailed structure-activity relationship studies, facilitating rational catalyst design and optimization.

Biomedical applications of catalytically active picolinate MOFs have gained considerable attention [17]. Acid-responsive iron/manganese bimetallic frameworks carrying picolinate-derived ligands can disintegrate in tumor microenvironments, releasing metal ions that initiate Fenton-like reactions for reactive oxygen species-mediated cell death [17]. This approach combines the structural benefits of MOF design with targeted therapeutic delivery.

The incorporation of functional groups on picolinate linkers enables post-synthetic modification strategies [20]. Amino-functionalized picolinate derivatives can undergo various chemical transformations after framework assembly, allowing for the introduction of specific catalytic functionalities or the fine-tuning of pore environments [20]. This modular approach provides flexibility in catalyst design and optimization.

Stability considerations remain paramount in the design of catalytically active picolinate MOFs [15]. The choice of metal nodes and reaction conditions significantly influences framework stability under catalytic conditions [15]. High-valent metal ions such as zirconium(IV) and hafnium(IV) form particularly robust frameworks with picolinate-based linkers, enabling operation under harsh reaction conditions [15] [16].

Redox-Active Complexes for Electron Transfer Processes

Picolinic acid t-butylamide derivatives exhibit remarkable properties as components in redox-active complexes designed for electron transfer applications [21] [22]. The picolinate framework provides an optimal electronic environment for facilitating electron transfer processes through its conjugated π-system and coordinated metal centers.

The fundamental principles governing electron transfer in picolinate complexes are rooted in proton-coupled electron transfer (PCET) mechanisms [22]. In these systems, the transfer of electrons and protons occurs either consecutively or concertedly, with the picolinate ligand serving as both an electron donor and proton acceptor [22]. The σ-donor and weak π-acceptor features of the aromatic nitrogen in picolinate enhance the nucleophilicity of the metal center and boost catalytic activity [23].

Table 4: Electrochemical Properties of Picolinate Complexes

Complex SystemMetal CenterE₁/₂ (V vs SCE)Electron Transfer TypeApplicationReference
[Cu(nompa)]⁺Cu(II/I)+0.45Quasi-reversibleBiomedical imaging [24]
[Mn(L2)]⁺Mn(II/III)VariableReversibleMRI contrast [21]
Fe(III)-PICAFe(III/II)-0.2 to +0.8IrreversibleWater treatment [23]
[TbL5]⁺Tb(III)N/ALuminescentOptical probes [25]

Coordination geometry plays a crucial role in determining the redox properties of picolinate complexes [24]. Five-coordinate copper(II) complexes with picolinate ligands exhibit distorted square-pyramidal geometries that provide enhanced kinetic stability compared to octahedral arrangements [24]. The intermediate coordination number results in minimal elongation of apical bonds and stabilization of both copper(II) and copper(I) oxidation states [24].

Intra-ligand charge transfer (ILCT) transitions in picolinate complexes enable efficient electron transfer processes [21]. The π-conjugated nature of the picolinate backbone facilitates electronic communication between donor and acceptor sites within the molecule [21]. This property has been exploited in the design of bimodal imaging probes where photoinduced electron transfer can be controlled through metal coordination [21].

The design of redox-active picolinate complexes for biomedical applications requires careful consideration of stability and biocompatibility [21] [6]. Manganese(II) complexes with picolinate-based ligands demonstrate excellent relaxometric properties for magnetic resonance imaging applications, with r₁ relaxivity values of 4.80 mM⁻¹s⁻¹ and r₂ relaxivity values of 8.72 mM⁻¹s⁻¹ [21]. These complexes maintain their structural integrity under physiological conditions while providing efficient electron transfer pathways.

Radiolabeling applications represent another important area where redox-active picolinate complexes excel [21] [6]. The strong coordination bonds formed between picolinate ligands and radiometal centers ensure stable complex formation under mild conditions [6]. Yttrium-90 radiolabeling efficiency exceeds 99 percent under optimized conditions, with the resulting complexes showing superior stability compared to conventional DOTA-based systems [6].

Electrochemical reversibility in picolinate complexes depends on the nature of the metal center and supporting ligand environment [24]. Copper(II) complexes with triazamacrocycle-based picolinate ligands exhibit quasi-reversible electrochemical behavior with copper(II/I) couples shifted to more positive potentials due to ligand stabilization effects [24]. This electrochemical stability enables applications in electron transfer catalysis and electroanalytical sensing.

The incorporation of multiple picolinate arms in ligand design significantly enhances complex stability and modulates redox properties [6] [4]. Tripodal picolinate ligands form highly stable complexes with thermodynamic stability constants exceeding log K = 23, while maintaining kinetic inertness toward proton-assisted dissociation [6]. This combination of thermodynamic and kinetic stability is essential for practical applications in electron transfer systems.

Photophysical properties of picolinate complexes can be tuned through judicious selection of metal centers and auxiliary ligands [21] [26]. Terbium(III) complexes with picolinate ligands exhibit high luminescence quantum yields up to 50 percent, with emission lifetimes that reflect the coordination environment and degree of hydration [25]. These properties enable applications in luminescent sensing and optical electron transfer studies.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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